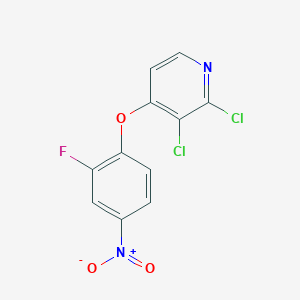
2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine
Cat. No. B8421987
M. Wt: 303.07 g/mol
InChI Key: PTQLQWNOVVWXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08558000B2
Procedure details


To a 2-L Chem-Glass reactor was added 2,3-dichloropyridinol (90 g, 0.55 mol), 3,4-difluoronitrobenzene (100 g, 0.63 mol), lithium carbonate (59.4 g, 0.80 mol) and dimethyl sulfoxide (360 mL). The mixture was heated to 115° C. for 21 hrs, until the reaction was deemed complete by HPLC analysis. The mixture was cooled to 25° C. and methanol (180 mL) was added, followed by water (960 mL). The mixture was neutralized by addition of conc. HCl (60 g) and the resulting slurry was stirred at 35° C. for 1 h. After cooling to 28° C., the slurry was filtered on a Buechner funnel and the filter cake was washed with water (four times 250 mL). The crude cake was then suspended in methanol (20 mL) and water (250 mL), and the resulting mixture was stirred for 20 min at 45° C. After cooling to 25° C., the slurry was filtered. The resulting cake washed with heptane (two times 75 mL) and dried under vacuum to yield 164.68 g (99%) of 2,3-dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine as yellow solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2,3-dichloropyridinol
Quantity
90 g
Type
reactant
Reaction Step One







Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1(O)[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][NH:3]1.[F:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=[CH:15][C:16]=1F.C(=O)([O-])[O-:22].[Li+].[Li+].Cl>O.CO.CS(C)=O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:22][C:16]2[CH:15]=[CH:14][C:13]([N+:18]([O-:20])=[O:19])=[CH:12][C:11]=2[F:10])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2,3-dichloropyridinol
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(NC=CC=C1Cl)O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
59.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
960 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting slurry was stirred at 35° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 25° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 28° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry was filtered on a Buechner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water (four times 250 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
water (250 mL), and the resulting mixture was stirred for 20 min at 45° C
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting cake washed with heptane (two times 75 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 164.68 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
